molecular formula C19H26N4O4S B2495410 5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione CAS No. 1173467-81-6

5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione

Cat. No. B2495410
CAS RN: 1173467-81-6
M. Wt: 406.5
InChI Key: ACEIOUFIFGUTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on compounds structurally related to 5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione shows a broad interest in the synthesis and reactivity of cyclic amides and related compounds. For example, studies have explored the reactions of cyclic amides like imidazolidin-2-one and imidazolidine-2,4-dione with carbon disulphide, leading to the formation of dithiocarboxylic acids and bisdithiocarboxylic acids (Takeshima et al., 1979). These findings indicate the potential for synthesizing novel compounds with varied functionalities, demonstrating the chemical versatility of imidazolidine derivatives.

Pharmacological Applications

Imidazolidine-2,4-dione derivatives have been explored for their potential in pharmacological applications. For instance, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives have been evaluated for their ability to inhibit human heart chymase, suggesting their utility as nonpeptide inhibitors with therapeutic implications (Niwata et al., 1997). These studies highlight the significance of imidazolidine derivatives in developing new therapeutic agents, particularly in cardiovascular diseases.

Antiviral and Anticancer Research

Further research into imidazolidine-2,4-dione derivatives has shown promising antiviral and anticancer properties. Compounds have been synthesized and evaluated for their ability to inhibit HIV-1 fusion, showing significant potential as novel therapeutic agents (Ibrahim et al., 2020). Additionally, novel derivatives have been investigated for their antiproliferative activity against human cancer cell lines, underscoring the potential of these compounds in cancer research (Chandrappa et al., 2008).

Mechanism of Action

properties

IUPAC Name

5-ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-3-19(2)17(24)23(18(25)20-19)15-21-10-12-22(13-11-21)28(26,27)14-9-16-7-5-4-6-8-16/h4-9,14H,3,10-13,15H2,1-2H3,(H,20,25)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEIOUFIFGUTOR-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1(C(=O)N(C(=O)N1)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.